![molecular formula C12H10N4OS B1269315 6-(2-aminophenyl)-3-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one CAS No. 491581-72-7](/img/structure/B1269315.png)

6-(2-aminophenyl)-3-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

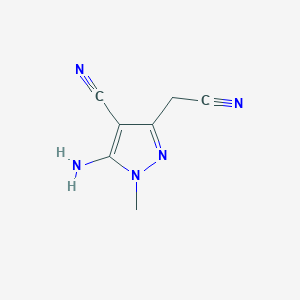

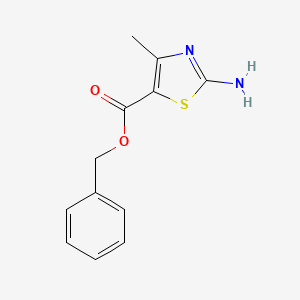

6-(2-aminophenyl)-3-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one is a useful research compound. Its molecular formula is C12H10N4OS and its molecular weight is 258.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

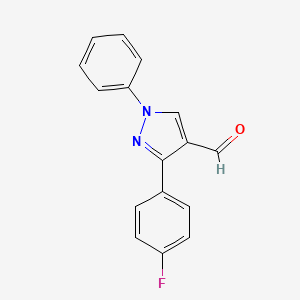

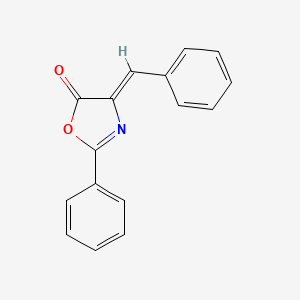

Several studies have focused on the synthesis and characterization of derivatives related to 6-(2-aminophenyl)-3-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one. A notable approach involves one-pot reactions leading to fused triazine derivatives, showcasing the versatility of this scaffold in medicinal chemistry. For instance, the synthesis, characterization, and biological evaluation of new fused triazine derivatives based on this scaffold have been described, highlighting their potential in drug discovery El-All et al., 2016.

Biological Activity and Applications

The derivatives of this compound have been extensively studied for their biological activities, including their role as acetylcholinesterase inhibitors. These compounds are significant due to their potential in treating neurodegenerative diseases like Alzheimer's. A study by Liu et al. (2009) explored the acetylcholinesterase inhibitory activity of 7H-thiazolo(3,2-b)-1,2,4-triazin-7-one derivatives, showing that some derivatives exhibit potent inhibition, which is crucial for developing Alzheimer's treatments Liu et al., 2009.

Antimicrobial Applications

Beyond neurological applications, some derivatives have also demonstrated antimicrobial properties. The synthesis and antimicrobial study of new fused thiazolo[3,2-b]triazine derivatives reveal that these compounds possess significant activity against various bacterial and fungal strains, suggesting their potential as antimicrobial agents El-Shehry et al., 2020.

Anticancer Potential

The cytotoxic activities of certain derivatives against human cancer cell lines have also been evaluated, providing insights into the compound's potential in cancer therapy. For example, the study by El-All et al. discusses the synthesis of derivatives with cytotoxic activities against cancer cell lines such as HepG2, MCF-7, and A549, suggesting a promising avenue for developing novel anticancer agents El-All et al., 2016.

Mechanism of Action

Target of Action

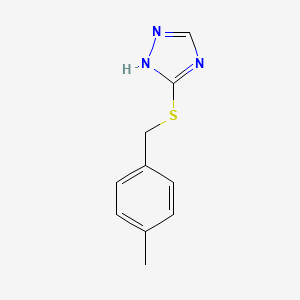

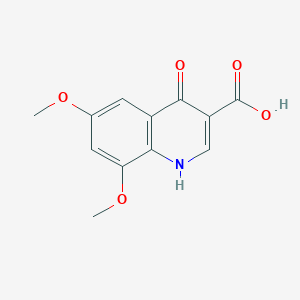

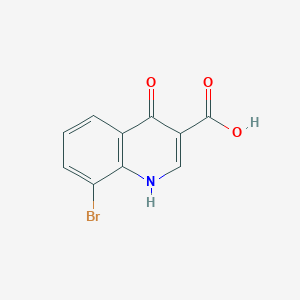

The primary target of this compound is bacterial DNA gyrase . This enzyme is crucial for bacterial DNA replication, making it a popular target for antibacterial drugs .

Mode of Action

The compound interacts with DNA gyrase, inhibiting its function .

Biochemical Pathways

The inhibition of DNA gyrase disrupts the bacterial DNA replication process, leading to the death of the bacteria . This makes the compound effective against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Pharmacokinetics

The compound’s antibacterial activity suggests that it is able to reach its target in bacterial cells

Result of Action

The compound’s action results in the inhibition of bacterial growth . It has been found to exhibit excellent antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .

Action Environment

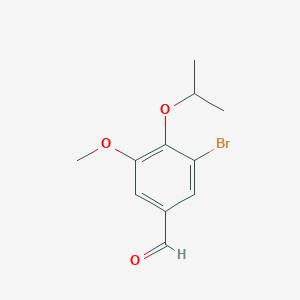

The compound’s action can be influenced by various environmental factors. For instance, the presence of certain substituents on the compound, such as a fluorine at the para position of the benzyl group, can enhance its antibacterial activity . .

Future Directions

Future research could focus on exploring the potential applications of this compound in various fields, such as its use as a stabilizer in nanoparticle synthesis . Additionally, further studies could investigate its potential biological activities, given the observed activities of structurally similar compounds .

Biochemical Analysis

Biochemical Properties

6-(2-aminophenyl)-3-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one plays a significant role in biochemical reactions, particularly as an enzyme inhibitor. It interacts with various enzymes, including acetylcholinesterase, which is crucial for neurotransmission. The compound’s inhibitory action on acetylcholinesterase suggests its potential use in treating neurodegenerative diseases like Alzheimer’s . Additionally, it interacts with other biomolecules such as DNA topoisomerase II, indicating its potential as an antibacterial agent .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways by inhibiting key enzymes, leading to altered gene expression and cellular metabolism. For instance, its interaction with acetylcholinesterase affects cholinergic signaling, which is vital for cognitive functions . Moreover, its antibacterial properties suggest it can disrupt bacterial cell processes, leading to cell death .

Molecular Mechanism

At the molecular level, this compound exerts its effects through enzyme inhibition and binding interactions with biomolecules. It binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine, thereby enhancing cholinergic transmission . Additionally, its interaction with DNA topoisomerase II inhibits the enzyme’s activity, leading to disrupted DNA replication in bacteria .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but its degradation products can influence long-term cellular functions. In vitro studies have shown that prolonged exposure to the compound can lead to sustained enzyme inhibition and altered cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At lower doses, the compound exhibits beneficial effects such as enhanced cognitive function due to acetylcholinesterase inhibition. At higher doses, toxic effects such as hepatotoxicity and neurotoxicity have been observed . These findings highlight the importance of dosage optimization for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes like cytochrome P450, which are crucial for its biotransformation and elimination from the body. The compound’s metabolism can lead to the formation of active metabolites that contribute to its pharmacological effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in target tissues, affecting its overall efficacy and toxicity .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and nucleus. Its activity and function are influenced by post-translational modifications and targeting signals that direct it to specific organelles. This subcellular localization is crucial for its interaction with target enzymes and biomolecules .

Properties

IUPAC Name |

6-(2-aminophenyl)-3-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4OS/c1-7-6-18-12-14-11(17)10(15-16(7)12)8-4-2-3-5-9(8)13/h2-6H,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQCMJGBPQQMKIO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC2=NC(=O)C(=NN12)C3=CC=CC=C3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30354048 |

Source

|

| Record name | 6-(2-aminophenyl)-3-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

491581-72-7 |

Source

|

| Record name | 6-(2-aminophenyl)-3-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloroimidazo[2,1-b]thiazole](/img/structure/B1269241.png)

![4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1269254.png)

![4-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1269256.png)

![3-Ethoxy-4-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B1269259.png)

![2-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1269260.png)

![2-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1269261.png)